molecular formula C19H25F4NO2 B6058723 ethyl 3-(2-fluorobenzyl)-1-(4,4,4-trifluorobutyl)-3-piperidinecarboxylate

ethyl 3-(2-fluorobenzyl)-1-(4,4,4-trifluorobutyl)-3-piperidinecarboxylate

Cat. No. B6058723
M. Wt: 375.4 g/mol
InChI Key: CMWCJOFZPGFDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-fluorobenzyl)-1-(4,4,4-trifluorobutyl)-3-piperidinecarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 3-(2-fluorobenzyl)-1-(4,4,4-trifluorobutyl)-3-piperidinecarboxylate is not fully understood. However, it is believed to interact with certain receptors in the brain, particularly the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, cell survival, and neurotransmitter release.
Biochemical and Physiological Effects:
Studies have shown that ethyl 3-(2-fluorobenzyl)-1-(4,4,4-trifluorobutyl)-3-piperidinecarboxylate has various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and depression. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 3-(2-fluorobenzyl)-1-(4,4,4-trifluorobutyl)-3-piperidinecarboxylate in lab experiments is its high affinity for certain receptors in the brain. This makes it a useful tool for studying the function of these receptors and their involvement in various cellular processes. However, one limitation is that the compound is relatively new and there is still much to be learned about its properties and potential applications.

Future Directions

There are several future directions for research on ethyl 3-(2-fluorobenzyl)-1-(4,4,4-trifluorobutyl)-3-piperidinecarboxylate. One area of interest is its potential use in the development of new drugs for the treatment of neurological disorders. Another area of interest is its potential use as a tool for studying the function of sigma-1 receptors and their involvement in various cellular processes. Further studies are needed to fully understand the properties and potential applications of this compound.

Synthesis Methods

Ethyl 3-(2-fluorobenzyl)-1-(4,4,4-trifluorobutyl)-3-piperidinecarboxylate can be synthesized using a multi-step process involving the reaction of different chemical reagents. The first step involves the reaction of 2-fluorobenzyl bromide with 4,4,4-trifluorobutylamine to form 2-fluorobenzyl 4,4,4-trifluorobutylcarbamate. This intermediate product is then reacted with piperidine and ethyl chloroformate to form ethyl 3-(2-fluorobenzyl)-1-(4,4,4-trifluorobutyl)-3-piperidinecarboxylate.

Scientific Research Applications

Ethyl 3-(2-fluorobenzyl)-1-(4,4,4-trifluorobutyl)-3-piperidinecarboxylate has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a ligand in the development of new drugs. It has been shown to have high affinity for certain receptors in the brain, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and depression.

properties

IUPAC Name

ethyl 3-[(2-fluorophenyl)methyl]-1-(4,4,4-trifluorobutyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F4NO2/c1-2-26-17(25)18(13-15-7-3-4-8-16(15)20)9-5-11-24(14-18)12-6-10-19(21,22)23/h3-4,7-8H,2,5-6,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWCJOFZPGFDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)CCCC(F)(F)F)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-fluorobenzyl)-1-(4,4,4-trifluorobutyl)-3-piperidinecarboxylate

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